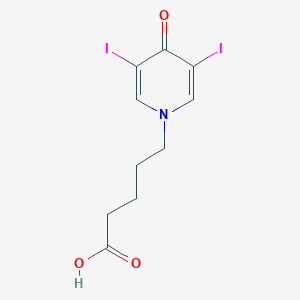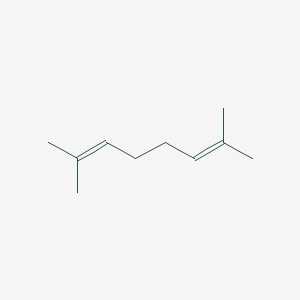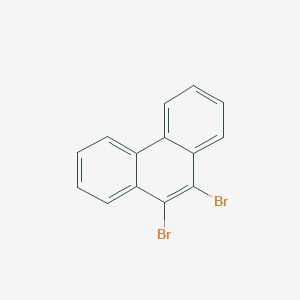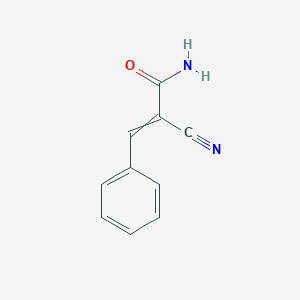
D-glycero-D-altro-Octulose 1,8-bisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-glycero-D-altro-Octulose 1,8-bisphosphate: is a ketooctose derivative that carries two phosphate substituents at positions 1 and 8 . This compound is part of the octulose family, which are eight-carbon monosaccharides found in various organisms, including plants, bacteria, yeast, and animals . Despite being identified many years ago, the metabolic function of octulose compounds has not been extensively explored .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-glycero-D-altro-Octulose 1,8-bisphosphate can be synthesized through the aldol addition of dihydroxyacetone phosphate and ribose 5-phosphate, catalyzed by the enzyme fructose bisphosphate aldolase . Additionally, transketolase-catalyzed reactions involving β-hydroxypyruvate and appropriately labeled aldohexose 6-phosphates can also produce this compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. Most of the synthesis methods are based on laboratory-scale enzymatic reactions .
Análisis De Reacciones Químicas
Types of Reactions: D-glycero-D-altro-Octulose 1,8-bisphosphate undergoes various biochemical reactions, primarily within the pentose phosphate pathway. It can participate in phosphorylation and dephosphorylation reactions, catalyzed by specific phosphotransferases and phosphatases .
Common Reagents and Conditions:
Phosphorylation: Catalyzed by phosphotransferases, such as D-altro-heptulose 7-phosphotransferase.
Dephosphorylation: Catalyzed by selective octulose bisphosphatases.
Major Products: The major products formed from these reactions include other phosphorylated sugars and intermediates of the pentose phosphate pathway .
Aplicaciones Científicas De Investigación
Chemistry: D-glycero-D-altro-Octulose 1,8-bisphosphate is used as a model compound to study the pentose phosphate pathway and its role in cellular metabolism .
Biology: In biological research, this compound is used to investigate the metabolic pathways in plants and microorganisms, particularly in the context of photosynthesis and carbon fixation .
Medicine: Research has shown that octulose compounds, including this compound, may have potential benefits in nutrition and healthcare due to their role in reactive oxygen species scavenging .
Mecanismo De Acción
D-glycero-D-altro-Octulose 1,8-bisphosphate exerts its effects primarily through its involvement in the pentose phosphate pathway. It acts as an intermediate in the pathway, participating in phosphorylation and dephosphorylation reactions that are crucial for cellular metabolism . The enzyme D-altro-heptulose 7-phosphotransferase catalyzes the transfer of phosphate groups between octulose and heptulose phosphates, facilitating the compound’s role in metabolic processes .
Comparación Con Compuestos Similares
- D-glycero-D-ido-octulose-1,8-bisphosphate
- D-glycero-D-manno-octulose
- D-glycero-L-galacto-octulose
- L-glycero-L-galacto-octulose
Uniqueness: D-glycero-D-altro-Octulose 1,8-bisphosphate is unique due to its specific configuration and the positions of its phosphate groups. This configuration allows it to participate in specific biochemical reactions that other octulose isomers may not be able to .
Propiedades
Número CAS |
16656-02-3 |
|---|---|
Fórmula molecular |
C8H18O14P2 |
Peso molecular |
400.17 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R,6S)-2,3,4,5,6-pentahydroxy-7-oxo-8-phosphonooxyoctyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H18O14P2/c9-3(1-21-23(15,16)17)5(11)7(13)8(14)6(12)4(10)2-22-24(18,19)20/h3,5-9,11-14H,1-2H2,(H2,15,16,17)(H2,18,19,20)/t3-,5+,6+,7+,8-/m0/s1 |
Clave InChI |
FQNLKWXILWAYPZ-RMJYWKLSSA-N |
SMILES |
C(C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |
SMILES isomérico |
C([C@@H]([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |
Sinónimos |
D-glycero-D-altro-octulose 1,8-bisphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















